Dibenzyl sulfide

Description

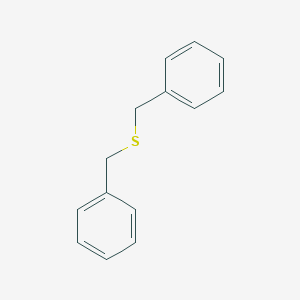

Structure

3D Structure

Properties

IUPAC Name |

benzylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFPJJNWMYZRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024599 | |

| Record name | Benzyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzyl sulfide appears as colorless plates or pale beige crystalline solid with a crippling stench. (NTP, 1992), Colorless or pale beige solid with a crippling stench; [CAMEO] | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992), Flash point > 110 °C | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in ethanol, ether, and CS2. | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0712 at 122 °F (NTP, 1992) - Denser than water; will sink, 1.0583 g/cu cm at 50 °C | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000289 [mmHg] | |

| Record name | Benzyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM ETHER OR CHLOROFORM, COLORLESS PLATES | |

CAS No. |

538-74-9 | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[thiobis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08048624M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120 to 122 °F (NTP, 1992), 49.5 °C | |

| Record name | DIBENZYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19876 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical properties of dibenzyl sulfide solid

An In-depth Technical Guide on the Physical Properties of Solid Dibenzyl Sulfide

Introduction

This compound (C₁₄H₁₄S), also known as benzyl sulfide, is an organosulfur compound that exists as a colorless to pale beige crystalline solid at room temperature.[1][2] It is characterized by a distinct, strong odor.[1][2][3] This document provides a comprehensive overview of the key physical properties of solid this compound, intended for researchers, scientists, and professionals in drug development. The understanding of these properties is crucial for its handling, characterization, and application in various scientific fields.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| Molecular Formula | C₁₄H₁₄S | [4] |

| Molecular Weight | 214.33 g/mol | |

| CAS Number | 538-74-9 | [4] |

| IUPAC Name | benzylsulfanylmethylbenzene | [1] |

| Synonyms | Benzyl sulfide, Benzyl thioether, Dibenzyl thioether | [1][4] |

Quantitative Physical Properties

The quantitative physical properties of solid this compound are detailed in the following tables.

Thermal Properties

| Property | Value | Conditions | Reference |

| Melting Point | 44 - 50 °C (111.2 - 122 °F) | [2][3][4] | |

| Boiling Point | Decomposes | At standard pressure | [1][5] |

| 131 °C | At 2 mmHg | [2][4] | |

| Flash Point | > 110 °C (> 230 °F) | [2][3][4] |

Density and Solubility

| Property | Value | Conditions | Reference |

| Density | 1.0712 g/cm³ | At 50 °C (122 °F) | [1][4] |

| 1.0583 g/cm³ | At 50 °C | [1][6] | |

| Water Solubility | < 1 mg/mL | At 21 °C (70 °F) | [1][2][5] |

| Solubility in other solvents | Soluble | Ethanol, ether, carbon disulfide | [1] |

Other Physical Properties

| Property | Value | Conditions | Reference |

| Vapor Pressure | 0.000289 mmHg | [1] | |

| 0.000516 mmHg | At 25 °C | [2] | |

| Appearance | Colorless plates or pale beige crystalline solid | [1][2][5] | |

| Odor | Strong, unpleasant stench | [1][2][3] |

Crystal Structure

This compound crystallizes in the orthorhombic system.[7] The specific details of its crystal structure are provided in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pbcn | [7] |

| Unit Cell Dimensions | a = 13.991 Å, b = 11.3985 Å, c = 7.2081 Å | [7] |

Experimental Protocols

The determination of the physical properties of solid this compound involves several standard laboratory techniques.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[8][9] A common method for determining the melting point of an organic solid like this compound is using a melting point apparatus.[8][10]

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of a few millimeters.[8]

-

The capillary tube is placed in the heating block of a melting point apparatus.[8][10]

-

The sample is heated at a controlled rate.[10]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[8][10] A narrow melting range is indicative of a pure compound.[10]

Solubility Determination

Solubility is the property of a solid to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[11]

Protocol:

-

A small, measured amount of this compound (e.g., 10-20 mg) is placed into a test tube.[12]

-

A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.[12]

-

The mixture is agitated or vortexed to encourage dissolution.[12]

-

Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature. The process can be repeated with gentle heating to observe solubility at elevated temperatures.

Density Measurement

The density of a solid is its mass per unit volume.[9] For a solid like this compound, which is insoluble in water, density can be determined by displacement.

Protocol:

-

A known mass of this compound is weighed using an analytical balance.

-

A graduated cylinder is filled with a liquid in which this compound is insoluble (e.g., water), and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal.

Protocol:

-

A suitable single crystal of this compound is grown.

-

The crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is illuminated with a beam of X-rays.

-

The diffraction pattern of the X-rays is collected on a detector.

-

The collected data is processed to determine the electron density map of the crystal, from which the crystal lattice parameters and molecular structure can be elucidated.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a solid organic compound like this compound.

Caption: A flowchart illustrating the typical experimental sequence for characterizing the physical properties of a solid organic compound.

Logical Relationships of Physical Properties

This diagram shows the logical connections between different physical properties and their implications for the characterization of a substance.

Caption: A diagram illustrating how various physical properties are interrelated and contribute to the overall characterization and identification of a chemical compound.

References

- 1. This compound | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 538-74-9,Dibenzyl sulphide | lookchem [lookchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. scribd.com [scribd.com]

- 12. amherst.edu [amherst.edu]

Dibenzyl sulfide CAS number and synonyms

An In-depth Technical Guide to Dibenzyl Sulfide

This technical guide provides a comprehensive overview of this compound, a symmetrical thioether. The information is tailored for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis protocols, and relevant applications.

Chemical Identity

-

Chemical Name: this compound

-

IUPAC Name: 1,1'-[Sulfanediylbis(methylene)]dibenzene[2]

Synonyms

This compound is known by several other names in the literature and commercial databases. A comprehensive list of synonyms is provided in the table below.

| Common Synonyms | Systematic & Other Names |

| Benzyl sulfide[1][3][4] | 1,1'-[Thiobis(methylene)]dibenzene[2] |

| Dibenzyl sulphide[3][5] | Benzene, 1,1'-[thiobis(methylene)]bis-[3][6] |

| Benzyl thioether[2][6] | dibenzylsulfane[3][6] |

| Benzyl monosulfide[5][6] | 1,3-Diphenyl-2-thiapropane[5][6] |

| Dibenzyl monosulfide[5][6] | [(Benzylsulfanyl)methyl]benzene[5][6] |

| Dibenzyl thioether[5][6] |

Physicochemical Properties

This compound is a colorless to pale beige crystalline solid with a distinct, strong odor.[3][6] It is a symmetrical thioether containing two benzyl groups attached to a sulfur atom.[2] The quantitative physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value |

| Melting Point | 44-47 °C[3][4][5] |

| Boiling Point | 322 °C[2]; 131 °C at 2 mmHg[3][5] |

| Density | 1.0880 g/cm³[3][5] |

| Vapor Pressure | 0.000516 mmHg at 25°C[3][5] |

| Flash Point | >110°C[3][5] |

| Water Solubility | <0.1 g/100 mL at 21°C[3] |

| Solubility | Soluble in nonpolar solvents, ethanol, and ether[2][6] |

| Appearance | Colorless plates or pale beige crystalline solid[3][6] |

Structural & Spectroscopic Data

| Property | Details |

| Crystal System | Orthorhombic[2] |

| Space Group | Pbcn[2] |

| Unit Cell Dimensions | a=13.991 Å, b=11.3985 Å, c=7.2081 Å[2] |

| Key Identifiers | Beilstein: 1911157[2][4]; EC Number: 208-703-6[2][4]; PubChem CID: 10867[2]; MDL number: MFCD00004784[4] |

Synthesis of this compound

This compound is commercially produced by the reaction of benzyl chloride with a sulfide salt, followed by distillation.[2] It can also be obtained through the desulfurization of dibenzyl disulfide.[2] Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis from Sodium Sulfide and Benzyl Chloride

This protocol describes the synthesis of this compound via the nucleophilic substitution reaction between sodium sulfide and benzyl chloride.

Materials and Reagents:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

10% Sodium carbonate solution (Na₂CO₃)

-

Distilled water (H₂O)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

Addition of Benzyl Chloride: While vigorously stirring the sulfide solution, add 2 moles of benzyl chloride dropwise from the dropping funnel.

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 5 hours.[7]

-

Workup and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the mixture with diethyl ether. Separate the ethereal layer.

-

Aqueous Layer Extraction: Extract the aqueous layer several more times with fresh portions of diethyl ether to ensure complete recovery of the product.

-

Washing: Combine all the organic extracts and wash them sequentially with a 10% sodium carbonate solution and then with distilled water.[7]

-

Drying and Concentration: Dry the washed ether layer over anhydrous sodium sulfate. Remove the ether by distillation or using a rotary evaporator.[7]

-

Crystallization: The resulting solid crude product is washed with water. Recrystallize the solid from methanol to yield pure this compound. The expected yield is approximately 85%.[7]

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

While this compound itself is not a widely used pharmaceutical, organic sulfur compounds are critical scaffolds in many approved drugs.[8] Research into related compounds highlights potential areas of interest for drug development professionals.

-

Antimicrobial and Antifungal Activity: Derivatives of benzyl phenyl sulfide, particularly those containing nitro and chloro functional groups, have demonstrated significant antimicrobial and antifungal properties against various microbial strains.[9]

-

Anti-Cancer Research: A related natural product, dibenzyl trisulfide (DTS), isolated from Petiveria alliacea, has shown considerable promise as a drug prototype.[9] Its synthetic derivative, bis(4-fluorobenzyl)trisulfide (BFBTS), is a potent anti-cancer agent that inhibits microtubule dynamics by binding to β-tubulin at a novel site.[10] This suggests that the this compound scaffold could be a starting point for the design of novel therapeutics.

-

Chemical Synthesis: The reactivity of the sulfide bridge makes this compound and its derivatives useful intermediates in organic synthesis. For instance, methods have been developed for the direct synthesis of benzyl sulfides from phosphinic acid thioesters and Grignard reagents, which was applied to the synthesis of a drug analog.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] SYNTHESIS OF DIBENZYL DISULFIDE USING HYDROGEN SULFIDE AND SOLID TRI-PHASE CATALYST | Semantic Scholar [semanticscholar.org]

- 4. CN1103865A - Method for prodn. of dibenzyl disulfide - Google Patents [patents.google.com]

- 5. This compound | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1'-[Sulfanediylbis(methylene)]dibenzene (Dibenzyl Sulfide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl sulfide, a symmetrical thioether. It details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent oxidation, and summarizes its key spectral data for identification and characterization. This document also addresses the current state of research into its biological activity, particularly in the context of drug development.

Nomenclature and Chemical Identity

This compound is an organosulfur compound with two benzyl groups attached to a central sulfur atom. Its systematic IUPAC name is 1,1'-[Sulfanediylbis(methylene)]dibenzene . Another accepted IUPAC name is benzylsulfanylmethylbenzene .[1][2][3] It is commonly referred to as benzyl sulfide or dibenzyl thioether.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 538-74-9[2][4] |

| Molecular Formula | C₁₄H₁₄S[2][4] |

| Molecular Weight | 214.33 g/mol [2][4] |

| InChI Key | LUFPJJNWMYZRQE-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=CC=C(C=C1)CSCC2=CC=CC=C2[2] |

Physicochemical and Crystallographic Properties

This compound is a pale beige or colorless crystalline solid at room temperature, noted for a strong odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol and ether.[1]

Table 2: Physicochemical and Crystallographic Data for this compound

| Property | Value |

| Appearance | Colorless plates or pale beige crystalline solid[1] |

| Melting Point | 44-47 °C[6] |

| Boiling Point | Decomposes at atmospheric pressure; 131 °C at 2 mmHg |

| Density | 1.0712 g/cm³ at 50 °C[1] |

| Water Solubility | < 1 mg/mL at 21 °C[1] |

| Crystal System | Orthorhombic[7] |

| Space Group | Pbcn[7] |

| Unit Cell Dimensions | a=13.991 Å, b=11.3985 Å, c=7.2081 Å[7] |

Spectroscopic Data for Structural Elucidation

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.35 (m, 10H, Ar-H), 3.58 (s, 4H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ 137.9 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.1 (Ar-CH), 36.4 (-CH₂-)[8][9] |

| FT-IR (KBr, cm⁻¹) | 3062, 3025 (Ar C-H stretch), 2946 (Alicyclic C-H stretch), 1495, 1453 (Ar C=C stretch), 695 (C-S stretch)[10] |

| Mass Spec. (EI) | m/z 214 (M⁺), 123, 91 (base peak), 65[11] |

The Electron Ionization (EI) mass spectrum is characterized by a base peak at m/z 91, corresponding to the highly stable tropylium cation ([C₇H₇]⁺), formed from the cleavage of the C-S bond.[11][12] The molecular ion peak (M⁺) is observed at m/z 214.[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent oxidation to dibenzyl sulfoxide are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide with sodium sulfide.[6]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Benzyl bromide (C₇H₇Br)

-

Methanol (CH₃OH)

-

Deionized Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

10% Sodium carbonate solution (Na₂CO₃)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

Heat the mixture and, once the sodium sulfide has dissolved, add 2.0 moles of benzyl bromide dropwise from the dropping funnel.

-

Upon completion of the addition, boil the mixture under reflux with vigorous stirring for 5 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether. Separate the ethereal layer.

-

Extract the aqueous layer several more times with diethyl ether.

-

Combine all organic phases and wash them sequentially with a 10% sodium carbonate solution and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the diethyl ether under reduced pressure.

-

Wash the resulting solid with water and recrystallize from methanol to yield pure this compound (Typical yield: 85%; m.p. 49 °C).[6]

Oxidation of this compound to Dibenzyl Sulfoxide

This protocol outlines the selective oxidation of the sulfide to a sulfoxide using hydrogen peroxide as a green oxidizing agent.

Materials:

-

This compound (C₁₄H₁₄S)

-

Glacial acetic acid (CH₃COOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

4 M Sodium hydroxide solution (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2 mmol of this compound in 2 mL of glacial acetic acid in a round-bottom flask.

-

To this solution, slowly add 8 mmol of 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the resulting solution with a 4 M aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure dibenzyl sulfoxide.

Chemical Workflow and Reactions

This compound serves as a precursor to its oxidized forms, dibenzyl sulfoxide and dibenzyl sulfone. The controlled oxidation is a key reaction of this thioether.

Caption: Synthesis of this compound and its subsequent oxidation pathway.

Applications in Research and Drug Development

While organosulfur compounds are a significant area of interest in medicinal chemistry, research into the specific biological activities of This compound (monosulfide) is limited. It is primarily used in organic synthesis.[1]

In contrast, the related compound dibenzyl trisulfide (DTS) , found naturally in the plant Petiveria alliacea, has been the subject of extensive pharmacological research.[1][13][14] Studies have demonstrated that DTS exhibits significant cytotoxic activity against a variety of cancer cell lines, including triple-negative breast cancer.[1][13][15] The proposed mechanism of action for DTS involves the induction of caspase-independent cell death and destabilization of the lysosomal membrane.[1][15] Furthermore, DTS has been identified as a modulator of the MAPKinase (erk1 and erk2) signal transduction pathway, which is critical in regulating cell proliferation.[14][16]

Professionals in drug development should note the distinct biological profiles of the monosulfide and trisulfide. While this compound itself is not currently a focus of major drug discovery programs, its oxidized derivatives or analogues with different sulfur chain lengths, like DTS, represent promising areas for therapeutic research.

References

- 1. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Benzyl sulfide [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Dibenzyl sulphide(538-74-9) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl sulfide [webbook.nist.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Dibenzyl trisulfide induces caspase-independent death and lysosomal membrane permeabilization of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mona.uwi.edu [mona.uwi.edu]

The Natural Occurrence of Dibenzyl Sulfide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide, a sulfur-containing organic compound, is a volatile secondary metabolite found in select plant species. While not as widespread as other organosulfur compounds, it contributes to the chemical profile of certain plants and is of growing interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its related analogues, dibenzyl disulfide and dibenzyl trisulfide, in the plant kingdom. It details quantitative data, experimental protocols for analysis, and explores the known biosynthetic and signaling pathways of related compounds.

Natural Occurrence and Quantitative Data

The primary plant species in which this compound and its analogues have been prominently identified is Petiveria alliacea, commonly known as guinea hen weed or anamu. This perennial shrub, native to tropical regions of the Americas, is a rich source of these benzyl sulfur compounds. While this compound itself is reported, its oxidized counterparts, dibenzyl disulfide and dibenzyl trisulfide, are often found in higher concentrations and are more extensively studied.

The concentration of these compounds can vary depending on the plant part, geographical location, and the extraction method used. The following tables summarize the available quantitative data. It is important to note that much of the current literature reports the relative percentage of these compounds within an essential oil or a specific type of extract, rather than the absolute concentration in the plant material.

Table 1: Quantitative Occurrence of Dibenzyl Disulfide in Petiveria alliacea

| Plant Part | Extraction Method | Compound | Concentration (% of total volatiles) |

| Roots | Pentane Extraction | Dibenzyl disulfide | 23.3% |

| Inflorescences | Pentane Extraction | Dibenzyl disulfide | 18.0% |

| Leaf | Essential Oil (Hydrodistillation) | Dibenzyl disulfide | 17.6% |

| Stem | Essential Oil (Hydrodistillation) | Dibenzyl disulfide | 23.1% |

| Flower | Essential Oil (Hydrodistillation) | Dibenzyl disulfide | 15.7% |

| Root | Essential Oil (Hydrodistillation) | Dibenzyl disulfide | 19.1% |

Table 2: Quantitative Occurrence of Dibenzyl Trisulfide in Petiveria alliacea

| Plant Part | Extraction Method | Compound | Concentration (% of total volatiles) |

| Roots | Pentane Extraction | Dibenzyl trisulfide | 9.4% |

Experimental Protocols

The analysis of this compound and its analogues from plant matrices typically involves extraction of the volatile compounds followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Sulfur Compounds

A common method for extracting volatile compounds like this compound from plant material is hydrodistillation or steam distillation.

-

Sample Preparation: Fresh or dried plant material (e.g., roots, leaves, stems) is collected and, if fresh, may be chopped or ground to increase the surface area for extraction.

-

Hydrodistillation:

-

Place a known quantity (e.g., 100 g) of the prepared plant material in a distillation flask with a sufficient volume of distilled water.

-

Heat the flask to boiling. The steam and volatile compounds will rise and pass into a condenser.

-

The condensate (hydrosol and essential oil) is collected in a receiving vessel.

-

The essential oil, containing the this compound and other non-polar volatile compounds, will separate from the aqueous layer and can be collected.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for separating and identifying volatile organic compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp up to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard (e.g., a compound not naturally present in the sample) is often added to the sample and calibration standards to improve accuracy and precision.

Biosynthetic and Signaling Pathways

The specific biosynthetic pathway for this compound in Petiveria alliacea has not been fully elucidated. However, the general pathway for the formation of sulfur-containing secondary metabolites in plants is well-understood to originate from the assimilation of inorganic sulfate.

General Biosynthesis of Sulfur-Containing Compounds in Plants

The biosynthesis of sulfur-containing compounds begins with the uptake of sulfate from the soil, which is then reduced and incorporated into the amino acid cysteine. Cysteine serves as the primary precursor for a vast array of sulfur-containing metabolites. While the precise intermediates and enzymes leading to this compound are not yet confirmed, it is hypothesized that they are derived from intermediates in the phenylpropanoid pathway, which produces benzyl precursors.

Signaling Pathway of Dibenzyl Trisulfide

While the direct signaling pathways involving this compound are not well-documented, extensive research has been conducted on the closely related compound, dibenzyl trisulfide (DTS), also isolated from Petiveria alliacea.[1][2] Studies have shown that DTS can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The interaction of DTS with the MAPK/ERK pathway suggests a potential mechanism for its observed biological activities, including its anti-proliferative effects on cancer cells.[1][2]

Conclusion

This compound and its analogues are significant volatile constituents of Petiveria alliacea. While quantitative data is still emerging and often presented as relative percentages in extracts, established analytical protocols using GC-MS allow for their reliable identification and quantification. The biosynthetic pathway of this compound is not yet fully elucidated, but is understood to originate from the plant's primary sulfur and phenylpropanoid metabolism. The demonstrated interaction of the related compound, dibenzyl trisulfide, with the MAPK/ERK signaling pathway highlights the potential for these natural products to influence key cellular processes and underscores the need for further research into their specific mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to the Solubility of Dibenzyl Sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl sulfide in various organic solvents. This compound (C₁₄H₁₄S), a symmetrical thioether, is a solid crystalline compound at room temperature and finds applications in organic synthesis and as a precursor for various functionalized molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles the available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual workflow to guide solvent selection and experimental setup.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a largely non-polar molecule like this compound, the principle of "like dissolves like" is a primary determinant of its solubility. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents.[1]

Quantitative and Qualitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in the public domain. The following tables summarize the existing qualitative and semi-quantitative data.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description | Citation |

| Alcohols | Ethanol | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Non-polar Solvents | Carbon Disulfide (CS₂) | Soluble | [2] |

| Non-polar Solvents | General | Soluble in nonpolar solvents | [1] |

Table 2: Semi-Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Citation |

| Water | 21 °C | < 0.1 g/100 mL | [3] |

| Water | 70 °F (~21 °C) | < 1 mg/mL | [2] |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Centrifuge (optional)

2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies may be required to determine the optimal equilibration time.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Report the average solubility value along with the standard deviation, the specific solvent used, and the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains limited, the available information indicates its preference for non-polar environments. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided herein, based on the robust shake-flask method, offers a reliable means to generate this critical data. The accompanying workflow visualization serves as a practical guide for the experimental process, ensuring accuracy and reproducibility in the determination of this compound's solubility characteristics.

References

Unveiling the Solid-State Architecture of Dibenzyl Sulfide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of dibenzyl sulfide, a key organosulfur compound. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental protocols for its determination, and presents a logical workflow for the structural analysis.

Introduction

This compound ((C₆H₅CH₂)₂S) is a symmetrical thioether that serves as a valuable building block in organic synthesis and has applications in various fields of chemistry. Understanding its three-dimensional structure in the solid state is fundamental for comprehending its physical properties, reactivity, and potential intermolecular interactions. This guide is based on the pivotal crystallographic study by Hansson (2006), which elucidated the precise solid-state conformation of this compound at low temperatures.

Crystal Structure and Crystallographic Data

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic system, and the data collection was performed at a temperature of 150 K.[1] A key feature of the crystal structure is that the molecule possesses exact C₂ molecular symmetry, with a crystallographic twofold axis passing through the central sulfur atom.[1] The crystal packing is reported to be stabilized by C-H···S intermolecular interactions.[1]

The detailed crystallographic data, including atomic coordinates, bond lengths, bond angles, and anisotropic displacement parameters, are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 610835 . While the full crystallographic information file (CIF) is accessible through the CCDC, the key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄S |

| Formula Weight | 214.33 g/mol |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 13.991(3) Å |

| b | 11.3985(19) Å |

| c | 7.2081(12) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1149.9(4) ų |

| Z | 4 |

| Calculated Density | 1.238 Mg/m³ |

Data sourced from Hansson, C. (2006). Acta Crystallographica Section E, 62(6), o2377–o2379.

Experimental Protocols

This section details the generalized yet comprehensive methodologies for the synthesis of this compound and the subsequent determination of its crystal structure by single-crystal X-ray diffraction, based on established laboratory procedures.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the reaction of a benzyl halide with a sulfide source. The subsequent crystallization is crucial for obtaining single crystals suitable for X-ray diffraction analysis.

Materials:

-

Benzyl bromide (or chloride)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Methanol

-

Diethyl ether

-

Dichloromethane

-

Deionized water

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of water and methanol.

-

Addition of Benzyl Halide: While stirring vigorously, add benzyl bromide dropwise to the sulfide solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for several hours to ensure the completion of the reaction.

-

Extraction: After cooling to room temperature, extract the reaction mixture with diethyl ether. The organic layer is separated, and the aqueous layer is washed multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with a 10% sodium carbonate solution and then with deionized water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude this compound product.

-

Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent system, such as a dichloromethane/methanol mixture. Slow evaporation of the solvent at room temperature over several days should yield colorless, single crystals of this compound suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves mounting a suitable single crystal on a diffractometer and collecting diffraction data.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEXII CCD)

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Low-temperature device (e.g., Oxford Cryosystems)

-

Goniometer head and mounting loops

Procedure:

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.

-

Data Collection: Mount the crystal on the goniometer head of the diffractometer. Cool the crystal to the desired temperature (e.g., 150 K) using a stream of cold nitrogen gas. Center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Devise a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves a series of ω and φ scans.

-

Data Integration and Reduction: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Data Analysis

The overall process from a synthesized compound to a refined crystal structure follows a well-defined workflow. This workflow ensures the quality of the final structural model and the accurate interpretation of the results.

This diagram illustrates the sequential process, starting from the chemical synthesis and crystallization, followed by the X-ray diffraction experiment, and culminating in the solution, refinement, and validation of the crystal structure. The final output is a crystallographic information file (CIF) that contains all the structural details and is deposited in a public database for access by the scientific community.

References

Spectroscopic Characterization of Dibenzyl Sulfide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for dibenzyl sulfide, a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed analytical information for this molecule. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and visual representations of key analytical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₄S, Molecular Weight: 214.33 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31-7.23 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 3.61 | Singlet | 4H | Methylene protons (-CH₂-) |

| Solvent: d4-MeOD, Spectrometer Frequency: 400 MHz[4] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | C (quaternary aromatic) |

| 129.0 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 127.2 | CH (aromatic) |

| 38.5 | CH₂ (methylene) |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085, 3062, 3029 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch (methylene) |

| 1601, 1495, 1454 | Strong | Aromatic C=C skeletal vibrations |

| 1425 | Medium | CH₂ scissoring |

| 1205 | Medium | C-S stretch |

| 758, 696 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[1][6]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 214 | 40 | [M]⁺ (Molecular ion) |

| 123 | 35 | [M - C₇H₇]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d4 (CD₃OD), in an NMR tube.[4][7] The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.[8]

-

Data Acquisition: For ¹H NMR, the instrument is set to the appropriate frequency for protons. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[9] For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and similar pulse sequences are used.[10]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform.[9] The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).[11]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the attenuated total reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[12] Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid cell, or ground with KBr powder and pressed into a pellet.[13]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[14]

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of light that is transmitted at each wavelength.[15]

-

Data Processing: The instrument's software converts the raw data into a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).[14]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[1]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization, EI), which knocks off an electron to form a positively charged molecular ion and fragment ions.[16][17]

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[18]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[18]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Mass spectrometry fragmentation pathway of this compound.

References

- 1. This compound | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 95.0 HPLC 538-74-9 [sigmaaldrich.com]

- 3. Benzyl sulfide [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. Dibenzyl sulphide(538-74-9) IR Spectrum [m.chemicalbook.com]

- 6. Benzyl sulfide [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. webassign.net [webassign.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fiveable.me [fiveable.me]

The Multifaceted Biological Activities of Dibenzyl Sulfide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl sulfide, a simple thioether, and its derivatives, particularly those with polysulfide bridges, have emerged as a class of compounds with a surprisingly broad and potent range of biological activities. From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, these molecules are attracting significant interest in the scientific community for their therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

The anticancer properties of this compound derivatives, most notably dibenzyl trisulfide (DTS), have been extensively studied. DTS, a natural product, and its synthetic analog, bis(4-fluorobenzyl)trisulfide (BFBTS), have demonstrated significant cytotoxicity against a variety of cancer cell lines.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activities of dibenzyl trisulfide (DTS) and bis(4-fluorobenzyl)trisulfide (BFBTS) against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: IC50 Values of Dibenzyl Trisulfide (DTS) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | <10 |

| Pancreatic Cancer Cells | Pancreatic Cancer | 0.34 - 0.84 |

| Small Lung Cancer Cells | Lung Cancer | 0.34 - 0.84 |

| Prostate Cancer Cells | Prostate Cancer | 0.34 - 0.84 |

Table 2: IC50 Values of Bis(4-fluorobenzyl)trisulfide (BFBTS) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | ~1 |

| HT29 | Colon Cancer | ~1 |

| SH-SY5Y | Neuroblastoma | ~1 |

| MCF7 | Breast Cancer | Not specified |

| KB | Oral Cancer | Not specified |

| MCF7/adr (MDR) | Doxorubicin-resistant Breast Cancer | Not specified |

| KBv200 (MDR) | Vincristine-resistant Oral Cancer | Not specified |

MDR: Multidrug-resistant

Mechanisms of Anticancer Action

The anticancer activity of dibenzyl trisulfide is multifaceted, involving the induction of apoptosis through a caspase-independent pathway and cell cycle arrest at the G2/M phase.

1. Caspase-Independent Cell Death via Lysosomal Membrane Permeabilization:

DTS triggers a unique form of programmed cell death that does not rely on the typical caspase cascade. Instead, it induces the permeabilization of the lysosomal membrane. This leads to the release of lysosomal proteases, such as cathepsin B, into the cytoplasm. Cytosolic cathepsin B then initiates a cascade of events that ultimately leads to cell death.

Caption: DTS-induced caspase-independent cell death pathway.

2. G2/M Phase Cell Cycle Arrest and the MAPK Signaling Pathway:

DTS has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis. This arrest is linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK1 and ERK2 kinases. The precise mechanism involves the hyper-phosphorylation or dephosphorylation of these kinases, which in turn affects the activity of key cell cycle regulators like Cdc25C.

Caption: DTS-induced G2/M cell cycle arrest pathway.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated notable antimicrobial properties. The structure of these compounds plays a crucial role in their efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzyl phenyl sulfide derivatives against various microbial strains.

Table 3: MIC Values (µg/mL) of Benzyl Phenyl Sulfide Derivatives

| Compound | Structure | S. aureus | E. coli | P. aeruginosa |

| 4-Nitrobenzyl phenyl sulfide | R1=NO2, R2=H | Active | Active | Active |

| 4-Nitrobenzyl 4-chlorophenyl sulfide | R1=NO2, R2=Cl | Strongest Activity | Strongest Activity | Strongest Activity |

| Benzyl phenyl sulfide | R1=H, R2=H | Inactive | Inactive | Inactive |

| 4-Methoxybenzyl phenyl sulfide | R1=OCH3, R2=H | Inactive | Inactive | Inactive |

Data indicates that the presence of a 4-nitrobenzyl group and a 4-chlorophenyl group is important for antimicrobial activity.[1]

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Neuroprotective Activities

Preliminary studies suggest that this compound and its derivatives also possess anti-inflammatory and neuroprotective properties.

Anti-inflammatory Effects

Dibenzyl trisulfide has been shown to prevent the denaturation of serum albumin, a characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, some H2S-releasing derivatives of NSAIDs have demonstrated enhanced anti-inflammatory activity.[3]

Neuroprotective Potential

The modulation of the MAPK signaling pathway by DTS is not only relevant to its anticancer effects but also has implications for neuronal growth and memory enhancement.[4] Additionally, hydrogen sulfide (H2S), which can be released from some sulfide derivatives, is known to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

Materials:

-

Sodium sulfide nonahydrate

-

Benzyl bromide

-

Methanol

-

Water

-

Diethyl ether

-

10% Sodium carbonate solution

Procedure:

-

Dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol in a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer.

-

Add 2 moles of benzyl bromide to the flask.

-

Boil the mixture under reflux with vigorous stirring for 5 hours.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Separate the ethereal layer and perform additional ether extractions on the aqueous layer.

-

Combine the organic phases and wash with 10% sodium carbonate solution, followed by a final wash with water.